molecular formula C19H14N4OS B12149491 2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

Cat. No.: B12149491
M. Wt: 346.4 g/mol
InChI Key: GJUVGEGLQPVOBT-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a carboxamide group. Compounds with such structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be formed through a cyclization reaction.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized using a variety of methods, such as the Hantzsch pyridine synthesis.

    Coupling Reactions: The benzothiazole and pyridine rings can be coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Overview

2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a complex organic compound that possesses significant potential in various scientific fields, particularly in medicinal chemistry. Its unique structural features, including a benzothiazole ring and a pyridine derivative, contribute to its diverse biological activities. This article explores its applications in scientific research, focusing on its biological activities, synthesis methods, and potential therapeutic uses.

Anticancer Activity

Research has highlighted the compound's potential as an anticancer agent. Benzothiazole derivatives are known for their ability to inhibit cancer cell proliferation. A study evaluating various benzothiazole compounds demonstrated significant antiproliferative effects against gastrointestinal cancer cells, particularly AGS (gastric cancer) cells, with effective concentrations below 10 µg/mL.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 6eHCT116 (colon cancer)>40Induction of apoptosis via caspase activation
Compound 6aAGS (gastric cancer)<10VEGFR-2 kinase inhibition
Compound 6dVarious cancer linesVariableAntiproliferative effects

Antimicrobial Activity

Compounds similar to this compound exhibit potent antimicrobial properties. Studies have shown significant activity against various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds indicate varying degrees of efficacy:

Table 2: Antimicrobial Activity

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pNot specifiedNot specified

Case Study on Antitumor Evaluation

A specific study evaluated the antitumor activity of benzothiazole derivatives against human tumor cells:

Table 3: Antitumor Activity Evaluation

Cell LineIC50 (µM)
HepG215.5
DLD12.8
KB18.3

These findings indicate that structural modifications can lead to varying degrees of cytotoxicity.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide would depend on its specific biological target. Generally, compounds with benzothiazole and pyridine rings can interact with various enzymes, receptors, or other proteins, modulating their activity. The carboxamide group may also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzothiazol-2-yl)pyridine: Lacks the carboxamide group and may have different biological activities.

    N-(6-methylpyridin-2-yl)pyridine-3-carboxamide: Lacks the benzothiazole ring and may have different properties.

    Benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.

Uniqueness

2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is unique due to the combination of its benzothiazole, pyridine, and carboxamide groups, which may confer specific biological activities and chemical properties not found in other similar compounds.

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. Benzothiazole derivatives are recognized for their potential in medicinal chemistry, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

The molecular formula of this compound is C16H15N3OSC_{16}H_{15}N_{3}OS with a molecular weight of 297.4 g/mol . The structure includes a benzothiazole moiety and a pyridine derivative, which are critical for its biological activity.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various benzothiazole compounds and their evaluation against gastrointestinal cancer cells. The results showed that certain derivatives demonstrated potent antiproliferative effects, particularly against AGS cells (gastric cancer), with effective concentrations below 10 µg/mL .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell Line TestedIC50 (µg/mL)Mechanism of Action
Compound 6eHCT116 (colon cancer)>40Induction of apoptosis via caspase activation
Compound 6aAGS (gastric cancer)<10VEGFR-2 kinase inhibition
Compound 6dVarious cancer linesVariableAntiproliferative effects

Antimicrobial Activity

Benzothiazoles have also shown promising antimicrobial properties. A study reported that synthesized benzothiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were effective against Staphylococcus aureus, showing inhibition zones comparable to standard antibiotics .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
Compound 6eStaphylococcus aureus32.00 ± 1.73
Compound XEscherichia coli25.00 ± 1.50
Compound YPseudomonas aeruginosa20.00 ± 1.20

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has been explored through various in vitro assays. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2, indicating their potential use in treating inflammatory diseases .

Case Studies

Several studies have focused on the biological evaluation of benzothiazole derivatives:

  • Study on Gastrointestinal Cancer : In this study, various benzothiazole compounds were synthesized and tested for their anticancer effects on different cell lines. The results indicated that specific compounds significantly increased the expression of apoptotic markers such as caspase-3 and -9 at higher concentrations .
  • Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of newly synthesized benzothiazole derivatives against standard antibiotics. The findings revealed that certain derivatives exhibited superior activity against multiple bacterial strains, suggesting their potential as new antimicrobial agents .

Computational Studies

Computational docking studies have been employed to predict the binding affinity of these compounds to various biological targets such as VEGFR-2 kinase and other relevant enzymes involved in cancer progression and inflammation . These studies aid in understanding the mechanism by which these compounds exert their biological effects.

Properties

Molecular Formula

C19H14N4OS

Molecular Weight

346.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-(6-methylpyridin-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C19H14N4OS/c1-12-6-4-10-16(21-12)23-18(24)13-7-5-11-20-17(13)19-22-14-8-2-3-9-15(14)25-19/h2-11H,1H3,(H,21,23,24)

InChI Key

GJUVGEGLQPVOBT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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